molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine 1-oxide CAS No. 14432-16-7

2-Chloro-4-nitropyridine 1-oxide

Cat. No. B084968
CAS RN: 14432-16-7
M. Wt: 174.54 g/mol
InChI Key: YSTCMHHKDOVZDA-UHFFFAOYSA-N
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Patent
US06576643B2

Procedure details

A solution of conc. H2SO4 (30 mL) and fuming HNO3 (54 mL) was added dropwise at 0° C. to a solution of 2-chloropyridine-N-oxide hydrochloride (15.2 g, 91.56 mmole) in conc. H2SO4 (30 mL). The reaction mixture was heated at 90° C. for 1 hr, then was cooled to RT and poured onto ice (500 g). The reaction mixture was kept at RT overnight, then was cooled in an ice bath, and 50% NaOH was added slowly to give a precipitate. This was collected and dried to give the title compound (5.88 g, 37%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ8.42-8.37 (m, 2 H), 8.06-8.04 (m, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].Cl.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:13].[OH-].[Na+]>OS(O)(=O)=O>[Cl:6][C:7]1[CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[CH:10]=[CH:9][N+:8]=1[O-:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
15.2 g
Type
reactant
Smiles
Cl.ClC1=[N+](C=CC=C1)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
ADDITION
Type
ADDITION
Details
poured onto ice (500 g)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to give a precipitate
CUSTOM
Type
CUSTOM
Details
This was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.